Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing
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Quantification

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Cephalexin

CAS No.: 15686-71-2

Cat. No.: S523189

The table below summarizes three distinct HPLC methods for quantifying Cephalexin (CPH), each

developed for a specific application, from drug substance testing to residue analysis.

Method Chromatographic Key Performance Application &
Objective Conditions Data Context

| Stability-Indicating Assay (for drug substance) | Column: Enable C18G (250 mm x 4.6 mm, 5 pm)
Mobile Phase: Methanol:0.01 M TBAHS (50:50, v/v) Flow Rate: 1.0 mL/min Detection: 254 nm
Retention Time: ~3.2 minutes [1] | Linearity: 1-120 pg/mL (r > 0.999) Precision (RSD): < 2% Accuracy:
> 99% LOD/LOQ: Not specified in excerpt [1] | Quality control and stability studies of Cephalexin in
pharmaceutical dosage forms. The method is validated to separate the drug from its degradation products [1].
| | Eco-friendly Residue Analysis (with Cefixime) | Column: Hypersil BDS C18 (250 x 4.6 mm, 5 pm)
Mobile Phase: Acidic water:ACN (85:15, v/v), pH 4.5 Flow Rate: 2.0 mL/min Detection: 254 nm [2] |
Linearity: 0.05-10 ppm (r > 0.9998) LOD: 0.003 ppm for CPH LOQ: 0.008 ppm for CPH Recovery: 99—
99.5% [2] | Detection of trace-level antibiotic residues on manufacturing equipment for cleaning validation.
Employs a Quality-by-Design (QbD) approach [2]. | | Simultaneous Quantification (with Sodium
Benzoate) | Column: C18 column Mobile Phase: Phosphate buffer (pH 5.0): Methanol (60:40, v/v) Flow
Rate: 1.0 mL/min Detection: 254 nm [3] | Linearity: 10-100 pg/mL for CPH Precision (RSD): < 2%
Accuracy: 99.5-100.5% for CPH [3] | Quality control of suspension formulations containing both

Cephalexin and the preservative sodium benzoate [3]. |
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Detailed Protocol: Stability-Indicating UFLC Method

This protocol is adapted from a validated method for determining Cephalexin Monohydrate in

pharmaceutical dosage forms [1].

Scope and Principle

This document describes an ultra-fast liquid chromatographic (UFLC) method for the quantification of
Cephalexin Monohydrate in dry syrup formulation. The method is stability-indicating and can separate the

active pharmaceutical ingredient from its degradation products formed under stress conditions.

Reagents and Materials

e Chemical Reagents: Cephalexin Monohydrate working standard (purity >99.8%), Methanol (HPLC
grade), Tetrabutylammonium hydrogen sulfate (TBAHS, AR grade), Hydrochloric acid (0.1 M), Sodium
hydroxide (0.01 M), Hydrogen peroxide (3% Vv/v).

e Mobile Phase: Prepare a mixture of Methanol and 0.01 M TBAHS solution in a 50:50 (v/v) ratio.

o To prepare 0.01 M TBAHS, accurately weigh 3.3954 g of TBAHS salt and dissolve it in 1000
mL of HPLC-grade water.

e Standard Solution: Accurately weigh and transfer about 25 mg of Cephalexin working standard into
a 25 mL volumetric flask. Add about 10 mL of mobile phase, sonicate to dissolve, and dilute to
volume with mobile phase to obtain a 1000 pg/mL stock solution. Further dilute as needed to obtain
working standard solutions.

e Sample Solution: Accurately weigh powder from the dry syrup formulation equivalent to 25 mg of
Cephalexin into a 25 mL volumetric flask. Add about 10 mL of mobile phase, sonicate for 20
minutes, and dilute to volume. Filter the solution through a 0.2 pm membrane filter before injection.

Instrumentation and Conditions

e Chromatographic System: UFLC system with PDA detector (e.g., Shimadzu Prominence UFLC).
e Column: Enable C18G (250 mm x 4.6 mm i.d., 5 ym particle size).

e Mobile Phase: Methanol:0.01 M TBAHS (50:50, v/v).

¢ Flow Rate: 1.0 mL/min.

¢ Detection Wavelength: 254 nm.

¢ Injection Volume: 20 pL.
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e Column Temperature: Ambient.
¢ Run Time: Approximately 10 minutes.

The workflow for the method development and application is summarized below:
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Cephalexin HPLC Analysis Workflow

[Method Start)

Prepare Mobile Phase:
Methanol : 0.01M TBAHS (50:50)

'

Set Instrument Parameters:
Flow: 1.0 mL/min, A=254 nm
Column: C18, 25 cm, 5um

Prepare Standard Solution
(1-120 pg/mL)

Prepare Sample Solution
(Extract & Filter)

Inject Samples
(20 pL)

Analyze Chromatograms
(Retention time ~3.2 min)

System Suitability:
Check Tailing, Plates, RSD

'
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Forced Degradation (Stress Testing) Procedure

To establish the stability-indicating nature of the method, stress the standard drug solution under the

following conditions [1]:

¢ Acidic Hydrolysis: Treat 1 mL of drug solution with 1 mL of 0.1 M HCI for 45 minutes at room
temperature. Neutralize with 0.1 M NaOH.

¢ Alkaline Hydrolysis: Treat 1 mL of drug solution with 1 mL of 0.01 M NaOH for 45 minutes at room
temperature. Neutralize with 0.01 M HCI.

e Oxidative Degradation: Treat 1 mL of drug solution with 1 mL of 3% v/v H20:2 for 45 minutes at room
temperature.

e Thermal Degradation: Heat the drug solution at 80°C in a water bath for 45 minutes.

¢ Photolytic Degradation: Expose the drug solution to UV light (365 nm) in a chamber for 25 minutes.
After stress, analyze the solutions using the chromatographic conditions above. The method should
demonstrate that it can successfully separate Cephalexin from its degradation products.

Method Validation

The method should be validated according to ICH guidelines [1].

¢ Linearity and Range: Prepare and analyze standard solutions at a minimum of 8 concentrations
across the range of 1-120 pg/mL. The correlation coefficient (r) should be = 0.999.

e Precision: Perform intra-day (repeatability) and inter-day (intermediate precision) assays (n=6). The
relative standard deviation (RSD) of the peak areas should be < 2%.

e Accuracy (Recovery): Perform a standard addition (spiking) at three levels (e.g., 80%, 100%, 120%
of the test concentration). The mean recovery should be > 99%.
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e Specificity: The method should demonstrate no interference from excipients (in the sample solution)
or degradation products (in the stress testing solutions).

¢ Robustness: Evaluate the method's resilience to deliberate, small changes in parameters like flow
rate (0.1 mL/min), detection wavelength (+2 nm), and organic phase composition (+2%).

Critical Notes for Operation

¢ Mobile Phase Preparation: Always degas the mobile phase by sonication for about 20 minutes
before use to prevent air bubbles in the system [1].

e System Suitability: Before running analytical samples, ensure the system is suitable. Critical
parameters include the number of theoretical plates (should be high), tailing factor (should be close to
1.0), and RSD for replicate injections of a standard [1] [3].

e Sample Stability: For accurate results, store prepared standard and sample solutions at 2-8°C if not
analyzed immediately [1].

¢ Green Chemistry Considerations: When developing new methods, consider environmental impact.
The method for residue analysis [2] was optimized using a Box-Behnken design and evaluated using
green chemistry metrics (e.g., Analytical GREEnness (AGREE)) to minimize ecological footprint.

Methodology Insights

The experimental procedure for the stability-indicating assay involves several key stages, from preparation to

data analysis, as shown below:

© 2026 Smolecule. All rights reserved. 6/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3867238/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3867238/
https://www.sciencedirect.com/science/article/abs/pii/S0003450920301164
https://pmc.ncbi.nlm.nih.gov/articles/PMC3867238/
https://www.nature.com/articles/s41598-023-40010-1
https://www.smolecule.com/products/s523189?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

HPLC Analysis Logical Relationships

@PLC Analysis of CephalexirD

Y

Stability-Indicating Assay Eco-Friendly Residue Analysis
(Separate from degradants) (ngh Sensmwty)
Drug Product QC Forced Degradatlon Studies Cleaning Valldatlon QbD & Six Sigma Suspension Formulation
Stability Studies (ICH Guidelines) in Manufacturing (Process Optimization) Quality Control

Click to download full resolution via product page

Frequently Asked Questions

Q1: What is the advantage of using TBAHS in the mobile phase? TBAHS (Tetrabutylammonium
hydrogen sulfate) is an ion-pairing agent. It can improve the chromatographic peak shape and retention of

ionic or ionizable compounds like Cephalexin, leading to better separation [1].

Q2: How sensitive can an HPL.C method for Cephalexin be? For routine analysis of formulations, LOQs
in the pg/mL range are typical. However, for specialized applications like detecting residues on
manufacturing equipment, highly sensitive methods with LOQs as low as 0.008 ppm (8 ng/mL) have been

developed using advanced optimization techniques [2].

Q3: Can Cephalexin be analyzed with other drugs simultaneously? Yes, as shown in the comparison
table, HPLC methods have been successfully developed and validated for the simultaneous quantification of

Cephalexin with other drugs like cefixime [2] or excipients like sodium benzoate [3].

Need Custom Synthesis?
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I Email: info@smolecule.com or Request Quote Online.

References

1. Determination of Cephalexin Monohydrate in Pharmaceutical ... [pmc.ncbi.nlm.nih.gov]
2. Condition optimization of eco-friendly RP-HPLC and MCR ... [nature.com]
3. Simultaneous Quantification of Cephalexin and Sodium ... [sciencedirect.com]

To cite this document: Smolecule. [Overview of HPLC Methods for Cephalexin Quantification].
Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b523189#hplc-

analysis-method-for-cephalexin-quantification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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